molecular formula C8H16O3 B13074144 4-Hydroxy-5,5-dimethylhexanoic acid

4-Hydroxy-5,5-dimethylhexanoic acid

Cat. No.: B13074144
M. Wt: 160.21 g/mol
InChI Key: FVWZWJFENZDATQ-UHFFFAOYSA-N
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Description

4-Hydroxy-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of hexanoic acid, characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the oxidation of 5,5-dimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors and continuous flow systems to optimize yield and efficiency. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-oxo-5,5-dimethylhexanoic acid or 4-carboxy-5,5-dimethylhexanoic acid.

    Reduction: Formation of 4-hydroxy-5,5-dimethylhexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-5,5-dimethylhexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5,5-dimethylhexanoic acid: Similar structure but with the hydroxyl group at the third position.

    4-Hydroxy-4-methylpentanoic acid: Similar structure but with one less methyl group.

    5-Hydroxy-5-methylhexanoic acid: Similar structure but with the hydroxyl group at the fifth position.

Uniqueness

4-Hydroxy-5,5-dimethylhexanoic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

4-hydroxy-5,5-dimethylhexanoic acid

InChI

InChI=1S/C8H16O3/c1-8(2,3)6(9)4-5-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

FVWZWJFENZDATQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCC(=O)O)O

Origin of Product

United States

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